molecular formula C12H30N4W B8233965 CID 101237733

CID 101237733

Cat. No.: B8233965
M. Wt: 414.23 g/mol
InChI Key: JVCWKXBYGCJHDF-UHFFFAOYSA-N
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Description

For instance, lists oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), which are marine cyanobacterial toxins with complex polyketide backbones . If CID 101237733 belongs to this family, it likely shares structural motifs like macrocyclic lactones or methylated side chains, which are critical for bioactivity. GC-MS and vacuum distillation data from suggest that this compound may be isolated via chromatographic fractionation, with purity validated through spectral analysis .

Properties

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCWKXBYGCJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N].CC(C)(C)[N].C[N-]C.C[N-]C.[W+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N4W
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 101237733 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, reduction, and cyclization reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of catalysts and automated control systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

CID 101237733 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

CID 101237733 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: this compound is investigated for its potential therapeutic effects, including its ability to modulate biochemical pathways involved in disease.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of CID 101237733 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, altering its signaling function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

CID 101237733 is compared to three oscillatoxin derivatives (Figure 1, ):

Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone core with hydroxyl and methyl groups.

30-Methyl-oscillatoxin D (CID 185389) : Features an additional methyl group at position 30, enhancing lipophilicity.

Oscillatoxin E (CID 156582093) and F (CID 156582092) : Differ in hydroxylation patterns and side-chain saturation .

Research Findings

  • Synthetic Accessibility : Similar compounds like CID 185389 and CID 156582093 are synthesized via modular polyketide pathways, as seen in –15, which describe boronates and heterocycles synthesized using palladium catalysts or nucleophilic substitutions .
  • Biological Activity : Oscillatoxins exhibit cytotoxicity via sodium channel modulation. This compound may share this mechanism, but its potency could vary due to structural differences (e.g., methylation affecting bioavailability) .
  • Analytical Characterization : GC-MS and collision cross-section (CCS) data () are critical for differentiating this compound from analogs, as slight mass shifts (e.g., +14 Da for methyl groups) distinguish isoforms .

Q & A

Basic Question: How should I design an initial experimental protocol for studying the physicochemical properties of CID 101237733?

Methodological Answer:
Begin with a systematic literature review to identify gaps in existing data on the compound’s solubility, stability, and crystallinity . Use standardized protocols (e.g., OECD guidelines) for baseline characterization. For synthesis or purification, ensure reproducibility by documenting reaction conditions (temperature, solvent purity, catalyst ratios) and analytical methods (HPLC, NMR) . Validate results against peer-reviewed datasets and include negative controls to account for experimental variability .

Advanced Question: How can I resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:
Analyze methodological differences in conflicting studies, such as variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), or compound purity . Employ meta-analysis techniques to quantify heterogeneity and identify confounding variables. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and consult structural data (e.g., crystallography or molecular docking) to assess target specificity .

Basic Question: What framework should I use to formulate a hypothesis-driven research question about this compound’s mechanism of action?

Methodological Answer:
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question . For example:

  • Population: Specific cell type or enzyme targeted.
  • Intervention: Dose range or molecular modification of this compound.
  • Comparison: Existing inhibitors or control compounds.
  • Outcome: Quantitative metrics (e.g., IC50, binding kinetics).
  • Time: Duration of exposure or reaction kinetics.
    Align the hypothesis with gaps identified in prior mechanistic studies .

Advanced Question: How can I integrate multi-omics data to study this compound’s effects in a complex biological system?

Methodological Answer:
Use systems biology approaches, such as transcriptomic profiling (RNA-seq) paired with proteomic or metabolomic datasets. Apply bioinformatics tools (e.g., STRING for protein interaction networks or MetaboAnalyst for pathway enrichment) to identify convergent signaling pathways . Validate findings with targeted knockdown experiments (CRISPR/siRNA) and correlate results with phenotypic assays . Ensure data normalization and statistical rigor to address noise inherent in high-throughput methods .

Basic Question: What steps are critical for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Documentation: Record detailed synthesis protocols, including reagent sources, purification steps, and storage conditions .
  • Characterization: Provide full spectral data (1H/13C NMR, HRMS) and chromatographic purity (>95%) for novel batches .
  • Validation: Compare synthetic yields and physicochemical properties with literature values. Use reference standards where available .

Advanced Question: How should I approach methodological validation when developing a novel assay for this compound’s toxicity profiling?

Methodological Answer:

  • Robustness Testing: Evaluate inter- and intra-assay variability using positive/negative controls .
  • Cross-Validation: Confirm results with alternative assays (e.g., comet assay for DNA damage vs. apoptosis markers via flow cytometry) .
  • Statistical Power: Use sample size calculations (e.g., G*Power) to ensure reliability, and apply multivariate analysis to account for confounding factors .

Basic Question: What strategies are effective for conducting a systematic literature review on this compound?

Methodological Answer:

  • Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics") .
  • Screening: Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and track citations via tools like Zotero .
  • Critical Appraisal: Assess study quality using checklists (e.g., CONSORT for in vivo studies) .

Advanced Question: How can I ensure ethical compliance when using human-derived samples to study this compound’s therapeutic potential?

Methodological Answer:

  • IRB Approval: Submit protocols for ethical review, emphasizing informed consent, data anonymization, and risk-benefit analysis .
  • Data Security: Comply with GDPR or HIPAA standards for handling sensitive health data .
  • Transparency: Disclose conflicts of interest and publish negative results to avoid publication bias .

Basic Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests . For small datasets, apply non-parametric methods (e.g., Mann-Whitney U test) and report confidence intervals .

Advanced Question: How can I optimize computational modeling to predict this compound’s interactions with non-canonical targets?

Methodological Answer:
Combine molecular dynamics simulations (e.g., GROMACS) with machine learning (e.g., Random Forest or neural networks) trained on structural databases (PDB, ChEMBL) . Validate predictions using SPR or ITC for binding affinity and mutagenesis studies to confirm critical residues .

Basic Question: What guidelines should I follow when reporting synthetic yields and characterization data for this compound?

Methodological Answer:
Adhere to journal-specific standards (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main text) . Include experimental details in supplementary materials: reaction scales, solvent grades, and spectroscopic conditions. For novel derivatives, provide elemental analysis and X-ray crystallography data if available .

Advanced Question: How can I address variability in this compound’s pharmacokinetic data across preclinical models?

Methodological Answer:
Perform comparative pharmacokinetic studies in multiple models (e.g., rodents vs. zebrafish). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate with microsampling techniques and LC-MS/MS quantification . Account for metabolic enzyme expression differences via RNA-seq or proteomic profiling .

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